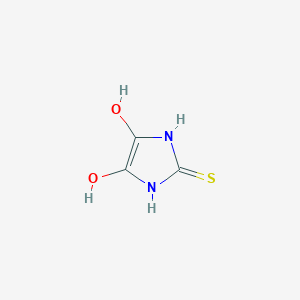
4,5-Dihydroxy-1H-imidazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-1H-imidazole-2(3H)-thione is a heterocyclic compound that contains both imidazole and thione functional groups. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-1H-imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a dihydroxy-substituted amine with a thiocarbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-1H-imidazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to a thiol group.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield diketones, while reduction could produce thiols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4,5-Dihydroxy-1H-imidazole-2(3H)-thione exerts its effects can vary depending on its application. In biological systems, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1H-imidazole-2-thione: Similar structure but without the additional hydroxyl group.
1H-imidazole-2-thione: Lacks the hydroxyl groups.
4,5-Dihydroxyimidazole: Lacks the thione group.
Uniqueness
4,5-Dihydroxy-1H-imidazole-2(3H)-thione is unique due to the presence of both hydroxyl and thione groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C3H4N2O2S |
|---|---|
Molecular Weight |
132.14 g/mol |
IUPAC Name |
4,5-dihydroxy-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C3H4N2O2S/c6-1-2(7)5-3(8)4-1/h6-7H,(H2,4,5,8) |
InChI Key |
CWMONBJPZZSHNH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=S)N1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















